Gadobenat-Dimeglumin

Übersicht

Beschreibung

Gadobenate dimeglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is known for its ability to enhance the visibility of internal structures in the body, particularly the liver and central nervous system. This compound is marketed under the brand name MultiHance and was approved by the FDA in 2004 .

Wissenschaftliche Forschungsanwendungen

Gadobenate dimeglumine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a contrast agent in various imaging studies to visualize molecular structures and interactions. In biology, it helps in the study of cellular and tissue structures. In medicine, it is extensively used in MRI to diagnose and monitor various conditions, including liver diseases, brain tumors, and vascular abnormalities .

Wirkmechanismus

Target of Action

Gadobenate Dimeglumine, also known as Gadobenic acid, is a gadolinium-based contrast agent (GBCA) used primarily for magnetic resonance imaging (MRI) of the liver . The primary targets of Gadobenate Dimeglumine are the hepatocytes in the liver . It is specifically taken up by these cells and excreted through the biliary system .

Mode of Action

Gadobenate Dimeglumine is a gadolinium-containing paramagnetic agent . When exposed to an external magnetic field, it induces a large local magnetic field in the exposed tissues . This local magnetism disrupts water protons in the vicinity, resulting in a change in proton density and spin characteristics, which can be detected by the imaging device .

Biochemical Pathways

The biochemical pathways affected by Gadobenate Dimeglumine are primarily related to its role as a contrast agent in MRI. It enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissue . This allows for the detection and visualization of lesions and abnormal vascularity .

Pharmacokinetics

Gadobenate Dimeglumine distributes mainly to the extracellular space . After injection, Gadobenate and dimeglumine dissociate; pharmacokinetics are based on Gadobenate . There is no additional biotransformation of Gadobenate . It is excreted through urine (78% to 96%) and feces (0.6% to 4%) . The elimination half-life in adults with normal renal function is approximately 1.2 to 1.96 hours .

Result of Action

The primary result of Gadobenate Dimeglumine’s action is the enhanced visualization of lesions and abnormal vascularity in MRI scans . This is particularly useful in the imaging of the liver, where it can help detect and visualize lesions .

Action Environment

The action of Gadobenate Dimeglumine can be influenced by various environmental factors. For instance, patients with impaired elimination of the drug, such as those with chronic, severe kidney disease or acute kidney injury, are at a higher risk for Nephrogenic Systemic Fibrosis (NSF) .

Biochemische Analyse

Biochemical Properties

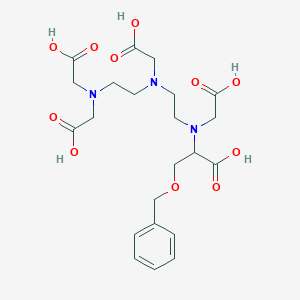

Gadobenate Dimeglumine differs from other GBCAs due to the benzene ring that confers weak protein binding, leading to an increased R1 and R2 relaxivity . This weak protein binding allows Gadobenate Dimeglumine to interact with various enzymes, proteins, and other biomolecules in the body.

Cellular Effects

Gadobenate Dimeglumine is specifically taken up by hepatocytes and excreted through the biliary system, making it a useful contrast agent for liver MRI . It can influence cell function by enhancing the visibility of lesions with abnormal blood-brain barrier or abnormal vascularity of the brain, spine, and associated tissues .

Molecular Mechanism

Gadobenate Dimeglumine develops a large local magnetic field when placed in a magnetic field. This local magnetism disrupts water protons in the vicinity, resulting in a change in proton density and spin characteristics, which can be detected by the imaging device .

Temporal Effects in Laboratory Settings

It is known that Gadobenate Dimeglumine can stay in the body for months or years after administration .

Dosage Effects in Animal Models

In animal models, Gadobenate Dimeglumine has shown to increase the detection of liver lesions in patients with primary malignant hepatic neoplasm

Metabolic Pathways

Gadobenate Dimeglumine is mainly distributed to the extracellular space and is excreted through the kidneys (78% to 96%) and feces (0.6% to 4%) . It does not undergo any additional biotransformation .

Transport and Distribution

Gadobenate Dimeglumine is transported and distributed within cells and tissues mainly to the extracellular space . It is specifically taken up by hepatocytes and excreted through the biliary system .

Vorbereitungsmethoden

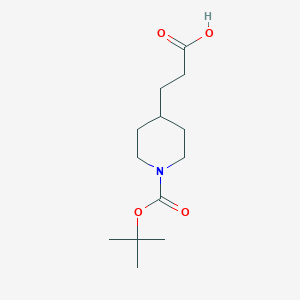

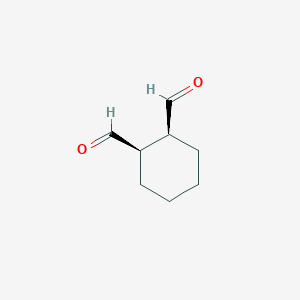

Synthetic Routes and Reaction Conditions: The synthesis of gadobenate dimeglumine involves the reaction of gadolinium chloride with a chelating agent, typically diethylenetriaminepentaacetic acid (DTPA). The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of a stable complex. The resulting gadolinium-DTPA complex is then reacted with meglumine to form gadobenate dimeglumine .

Industrial Production Methods: Industrial production of gadobenate dimeglumine follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product. The reaction mixture is typically purified through recrystallization and filtration to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Gadobenate dimeglumine primarily undergoes complexation reactions due to the presence of gadolinium, a paramagnetic metal. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The primary reagents involved in the synthesis of gadobenate dimeglumine are gadolinium chloride, diethylenetriaminepentaacetic acid, and meglumine. The reactions are carried out in aqueous solutions with careful control of pH and temperature to ensure the stability of the complex .

Major Products Formed: The major product formed in these reactions is gadobenate dimeglumine itself. There are no significant by-products due to the high specificity of the complexation reaction .

Vergleich Mit ähnlichen Verbindungen

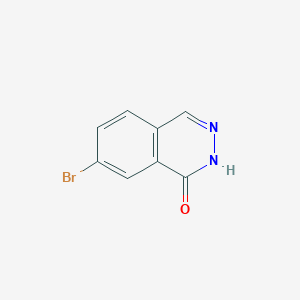

Gadobenate dimeglumine is often compared with other gadolinium-based contrast agents such as gadopentetate dimeglumine, gadoterate meglumine, and gadobutrol. Compared to these agents, gadobenate dimeglumine has a higher relaxivity, which translates to better image contrast and resolution. This makes it particularly effective for imaging small lesions and vascular structures .

List of Similar Compounds:- Gadopentetate dimeglumine

- Gadoterate meglumine

- Gadobutrol

- Gadodiamide

- Gadoversetamide

Gadobenate dimeglumine stands out due to its unique benzene ring structure, which contributes to its higher relaxivity and better imaging performance .

Eigenschaften

Key on ui mechanism of action |

Gadobenate dimeglumine is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The large magnetic moment produced by the paramagnetic agent results in a large local magnetic field, which can enhance the relaxation rates of water protons in its vicinity leading to an increase of signal intensity (brightness) of tissue. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with 1) differences in proton density; 2) differences of the spin-lattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadobenate dimeglumine decreases the T1 and T2 relaxation time in target tissues. At recommended doses, the effect is observed with the greatest sensitivity in the T1-weighted sequences. |

|---|---|

CAS-Nummer |

127000-20-8 |

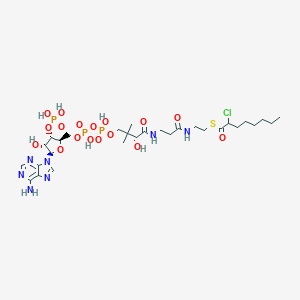

Molekularformel |

C22H28GdN3O11 |

Molekulargewicht |

667.7 g/mol |

IUPAC-Name |

2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-[2-[carboxylatomethyl-(1-carboxy-2-phenylmethoxyethyl)amino]ethyl]amino]acetate;gadolinium(3+) |

InChI |

InChI=1S/C22H31N3O11.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3 |

InChI-Schlüssel |

MXZROTBGJUUXID-UHFFFAOYSA-K |

SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |

Isomerische SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Gd+3] |

Kanonische SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Color/Form |

Hygroscopic powder |

Dichte |

1.22 g/mL at 20 °C pH = 6.5-7.5 ; viscosity: 5.3 mPa at 27 °C; density 1.220 mg/L at 20 °C /Multihance Injection/ |

melting_point |

124 °C |

Key on ui other cas no. |

127000-20-8 |

Verwandte CAS-Nummern |

113662-23-0 (Parent) |

Löslichkeit |

Freely soluble in water Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform |

Synonyme |

3,6,9-triaza-12-oxa-3,6,9-tricarboxymethylene-10-carboxy-13-phenyltridecanoic acid, gadolinium B 19036 B-19036 gadobenate dimeglumine gadobenic acid gadobenic acid, dimeglumine salt gadolinium-benzyloxypropionyl tetraacetate gadolinium-BOPTA-Dimeg Gd(BOPTA)2 Gd-BOPTA MultiHance |

Herkunft des Produkts |

United States |

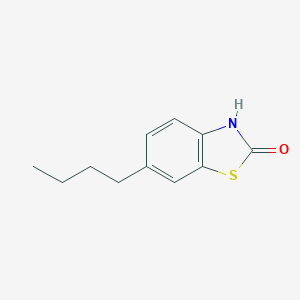

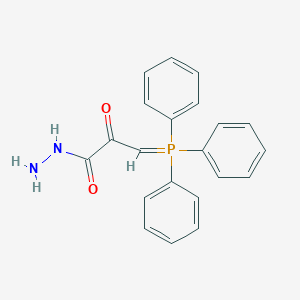

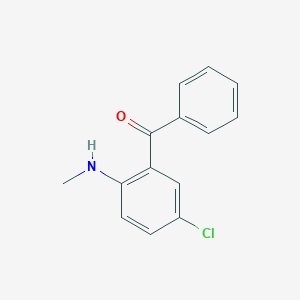

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)